molecular formula C5H6N4O2 B11921164 2,5-Diaminopyrimidine-4-carboxylic acid CAS No. 1260859-20-8

2,5-Diaminopyrimidine-4-carboxylic acid

Cat. No.: B11921164
CAS No.: 1260859-20-8
M. Wt: 154.13 g/mol
InChI Key: VTFCPZQIIGNSJU-UHFFFAOYSA-N
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Description

2,5-Diaminopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N4O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diaminopyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-diaminopyrimidine with a carboxylating agent under controlled conditions. For instance, the reaction can be carried out using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminopyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrimidine compounds, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2,5-Diaminopyrimidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A closely related compound with similar structural features but different functional groups.

    2,6-Diaminopyrimidine: Another derivative with amino groups at different positions on the pyrimidine ring.

    4-Aminopyrimidine: A simpler derivative with a single amino group.

Uniqueness

2,5-Diaminopyrimidine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a precursor in the synthesis of complex molecules highlight its importance in scientific research and industrial applications .

Properties

CAS No.

1260859-20-8

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

2,5-diaminopyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H6N4O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,6H2,(H,10,11)(H2,7,8,9)

InChI Key

VTFCPZQIIGNSJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)N

Origin of Product

United States

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